![molecular formula C17H18O2 B1658999 1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one CAS No. 62874-59-3](/img/structure/B1658999.png)
1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one
Description
1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one is a substituted acetophenone derivative featuring a phenylpropoxy chain at the meta position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
62874-59-3 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[3-(3-phenylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-14(18)16-10-5-11-17(13-16)19-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3 |
InChI Key |
PMAZYWDTCIONSW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Acetophenone Derivatives
Key Observations :
- Ether Linkages: The target compound and 3-Benzyloxy acetophenone share ether linkages, but the phenylpropoxy chain in the former may confer greater conformational flexibility and lipophilicity compared to the benzyloxy group.
- Polar Groups : The hydroxyl group in 1-(3-Hydroxyphenyl)ethan-1-one enhances hydrophilicity, contrasting with the hydrophobic phenylpropoxy chain.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Chain Length Impact: The longer phenylpropoxy chain in the target compound likely reduces melting points compared to 3-Benzyloxy acetophenone due to decreased crystallinity.
- Biological Compounds : Piperazine-containing derivatives like QD10 exhibit higher melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding via piperazine).
Key Observations :
- Chalcone Analogues : The presence of α,β-unsaturated ketones in chalcones enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
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